![molecular formula C10H22N4 B13414968 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile CAS No. 76801-35-9](/img/structure/B13414968.png)
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is a chemical compound with the molecular formula C10H25N4 It is characterized by the presence of primary and secondary amine groups, as well as a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile typically involves the reaction of 1,4-diaminobutane with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of 1,4-diaminobutane attack the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include water, ethanol, and other polar solvents.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-1,4-diaminobutane
- N-2-Cyanoethylbutane-1,4-diamine
- N4-(2-cyanoethyl)-1,4-diaminobutane
Uniqueness
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is unique due to its specific arrangement of amine and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
76801-35-9 |
|---|---|
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-[3-(4-aminobutylamino)propylamino]propanenitrile |
InChI |
InChI=1S/C10H22N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-5,7-11H2 |
InChI Key |
XOPYSJSSEYSCRO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNCCC#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


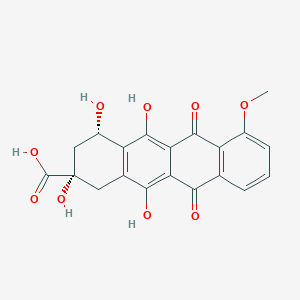
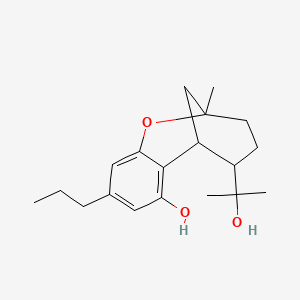
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
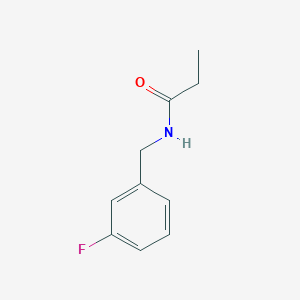

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
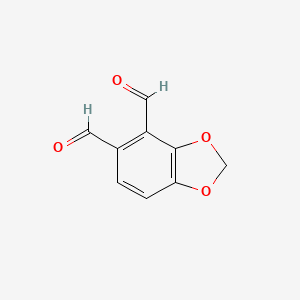
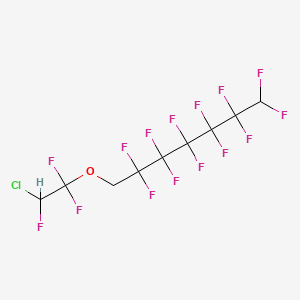
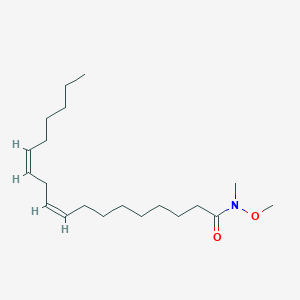
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)

![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

